molecular formula C14H17NO B14359014 5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal CAS No. 94347-99-6

5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal

Cat. No.: B14359014
CAS No.: 94347-99-6
M. Wt: 215.29 g/mol
InChI Key: GHJUSZKBHGCGFA-UHFFFAOYSA-N
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Description

5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal is an organic compound characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a conjugated dienal system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, often through a Friedel-Crafts acylation reaction. This reaction typically uses a dimethylamino-substituted benzene and an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with an appropriate aldehyde. This step forms the conjugated dienal system. The reaction conditions often include a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the conjugated dienal system can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: A simpler analog with similar functional groups but lacking the extended conjugation.

    3-(Dimethylamino)acrolein: Another related compound with a shorter conjugated system.

Uniqueness

5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal is unique due to its extended conjugated dienal system, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and pharmaceuticals.

Properties

CAS No.

94347-99-6

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

5-[4-(dimethylamino)phenyl]-3-methylpenta-2,4-dienal

InChI

InChI=1S/C14H17NO/c1-12(10-11-16)4-5-13-6-8-14(9-7-13)15(2)3/h4-11H,1-3H3

InChI Key

GHJUSZKBHGCGFA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)C=CC1=CC=C(C=C1)N(C)C

Origin of Product

United States

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